[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
Oxadiazoles and amines are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action would also depend on the specific target. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
Oxadiazoles have been found to be involved in a variety of biochemical pathways due to their wide range of biological activities. They have been used in the development of anticancer, anticonvulsant, and antidiabetic drugs, among others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound were to act as an enzyme inhibitor in a pathway involved in cancer cell proliferation, the result might be a decrease in cancer cell growth .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diacylhydrazines with ethyl orthoformate in the presence of a catalyst such as zirconium tetrachloride (ZrCl4). This method offers high yields and shorter reaction times .
Another approach involves the oxidative cyclization of hydrazides with methyl ketones using potassium carbonate (K2CO3) as a base. This reaction proceeds through the cleavage of C-C bonds, followed by cyclization and deacylation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions that facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities and improved chemical stability.
Scientific Research Applications
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its bioisosteric properties that mimic carboxylic acids and amides.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar biological activities, used in antifungal and anticancer drugs.
1,3,4-Oxadiazole: Shares the oxadiazole ring but differs in the position of nitrogen atoms, leading to different chemical properties and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid compound with applications in medicinal chemistry due to its diverse pharmacological activities.
Uniqueness
[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLUQDFPVSGZME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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